![molecular formula C21H27N5 B2512824 N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine CAS No. 900276-25-7](/img/structure/B2512824.png)
N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine
Overview
Description
N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C21H27N5 and its molecular weight is 349.482. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Research has demonstrated methods for synthesizing quinazoline derivatives, including those similar to the specified compound, by reacting quinoxaline with specific reagents to produce compounds with potential biological activities (Y. Azev et al., 2012). These methods offer insights into the chemical properties and potential applications of these compounds.
- Another study highlighted the synthesis and crystal structure analysis of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones, revealing details about their molecular conformations and hydrogen bonding patterns, which are crucial for understanding their chemical behavior and potential interactions with biological targets (Silvia Cruz et al., 2006).
Pharmacological Potential
- A significant study in the field of antimalarial drug discovery reported the synthesis and evaluation of various quinazoline-2,4-diamines, identifying compounds with high antimalarial activity. This research highlights the potential of quinazoline derivatives in developing new antimalarial agents (Yuki Mizukawa et al., 2021).
- The antimicrobial and antifungal activities of new pyrazoline and pyrazole derivatives have been explored, suggesting that modifications to the quinazoline structure can yield compounds with significant biological activities (S. Y. Hassan, 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, can bind with high affinity to multiple receptors . These receptors could potentially serve as the primary targets for this compound.
Mode of Action
It can be inferred from the properties of similar indole derivatives that this compound likely interacts with its targets by binding to them, which could result in changes in their function .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The solubility of a compound in ethanol and benzene, as is the case with this compound , can influence its bioavailability. Solubility can affect absorption and distribution within the body, potentially enhancing the compound’s bioavailability.
Result of Action
Given the broad range of biological activities associated with similar indole derivatives, it is plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.
properties
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-15-19(16-9-5-4-6-10-16)21-23-18-12-8-7-11-17(18)20(26(21)24-15)22-13-14-25(2)3/h4-6,9-10,22H,7-8,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARBGVJRGOLCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324858 | |
Record name | N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663650 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
900276-25-7 | |
Record name | N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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